Pentanoic-d9 acid

Vue d'ensemble

Description

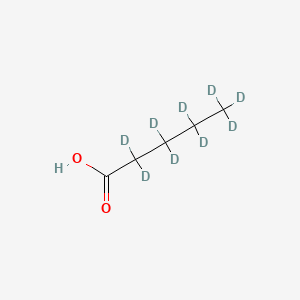

L'acide pentanoïque-d9, également connu sous le nom d'acide pentanoïque deutéré, est une forme deutérée de l'acide carboxylique aliphatique à chaîne droite. Il se caractérise par le remplacement des atomes d'hydrogène par du deutérium, un isotope stable de l'hydrogène. Ce composé est principalement utilisé dans la recherche scientifique en raison de ses propriétés isotopiques uniques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation de l'acide pentanoïque-d9 implique généralement la réaction de l'acide pentanoïque avec du gaz deutérium. Les atomes de deutérium remplacent les atomes d'hydrogène dans la molécule d'acide pentanoïque. Ce processus nécessite des conditions de réaction spécifiques, notamment l'utilisation d'un catalyseur et d'un environnement contrôlé pour assurer la substitution complète de l'hydrogène par le deutérium .

Méthodes de production industrielle

Dans un contexte industriel, la production de l'acide pentanoïque-d9 implique l'utilisation de gaz deutérium dans un réacteur haute pression. La réaction est catalysée par un catalyseur métallique, tel que le palladium ou le platine, pour faciliter l'échange de l'hydrogène avec le deutérium. La réaction est réalisée à des températures et des pressions élevées pour obtenir des rendements élevés du produit deutéré .

Analyse Des Réactions Chimiques

Types de réactions

L'acide pentanoïque-d9 subit diverses réactions chimiques, notamment :

Oxydation : Le groupe acide carboxylique peut être oxydé pour former du dioxyde de carbone et de l'eau.

Réduction : Le groupe acide carboxylique peut être réduit pour former des alcools primaires.

Substitution : Les atomes de deutérium peuvent être remplacés par d'autres substituants dans des conditions spécifiques.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les agents halogénants comme le chlorure de thionyle peuvent être utilisés pour remplacer les atomes de deutérium.

Produits principaux

Oxydation : Dioxyde de carbone et eau.

Réduction : Alcools primaires.

Substitution : Dérivés halogénés de l'acide pentanoïque.

Applications de la recherche scientifique

L'acide pentanoïque-d9 est largement utilisé dans la recherche scientifique en raison de ses propriétés isotopiques uniques. Parmi ses applications, citons :

Industrie : Utilisé dans la production de solvants et de réactifs deutérés pour diverses applications industrielles.

Mécanisme d'action

Le mécanisme d'action de l'acide pentanoïque-d9 implique son incorporation dans les voies biochimiques où il agit comme traceur. Les atomes de deutérium dans le composé permettent aux chercheurs de suivre le mouvement et la transformation de la molécule au sein des systèmes biologiques. Ceci est particulièrement utile dans les études impliquant les voies métaboliques et la cinétique enzymatique .

Applications De Recherche Scientifique

Pentanoic Acid-d9 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

Mécanisme D'action

The mechanism of action of Pentanoic Acid-d9 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms in the compound allow researchers to track the movement and transformation of the molecule within biological systems. This is particularly useful in studies involving metabolic pathways and enzyme kinetics .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide pentanoïque : La forme non deutérée de l'acide pentanoïque-d9.

Acide hexanoïque : Un acide carboxylique aliphatique à chaîne droite similaire avec un atome de carbone supplémentaire.

Acide butanoïque : Un acide carboxylique aliphatique à chaîne droite similaire avec un atome de carbone de moins.

Unicité

L'acide pentanoïque-d9 est unique en raison de la présence d'atomes de deutérium, qui confèrent des propriétés isotopiques distinctes. Cela le rend particulièrement précieux dans la recherche scientifique pour le suivi et l'analyse des réactions chimiques et biochimiques. Les atomes de deutérium confèrent également des propriétés physiques et chimiques différentes par rapport aux composés non deutérés, telles que des points d'ébullition et des cinétiques de réaction modifiés .

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonadeuteriopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i1D3,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPDZGIKBAWPEJ-YNSOAAEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672929 | |

| Record name | (~2~H_9_)Pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115871-50-6 | |

| Record name | Pentanoic-d9 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115871-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_9_)Pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115871-50-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

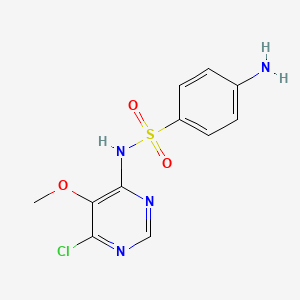

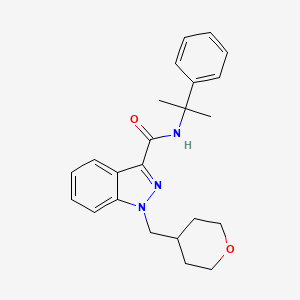

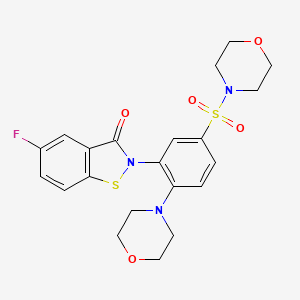

![(6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine](/img/structure/B571544.png)